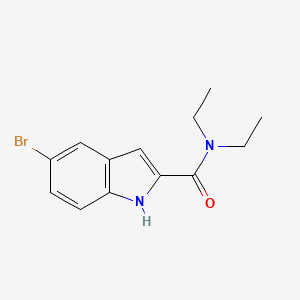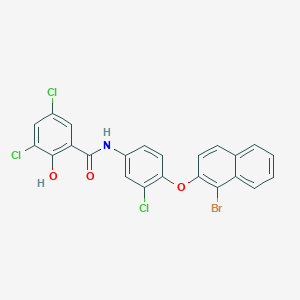![molecular formula C35H33N3O4S B11109634 N-({N'-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11109634.png)
N-({N'-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({N’-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
4-Phenoxyaniline: Another compound with a similar aromatic structure.
Uniqueness
N-({N’-[(E)-{4-[(Naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C35H33N3O4S |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C35H33N3O4S/c1-26(2)28-17-19-31(20-18-28)38(43(40,41)33-12-4-3-5-13-33)24-35(39)37-36-23-27-15-21-32(22-16-27)42-25-30-11-8-10-29-9-6-7-14-34(29)30/h3-23,26H,24-25H2,1-2H3,(H,37,39)/b36-23+ |
InChI Key |
HDKCYJQEPJJPHS-GOJREDGKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis{3-[(3,4-dimethylphenyl)carbonyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11109553.png)
![3-[[(2-Methoxyethyl)(2-methyl-1-oxopropyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11109558.png)

![2-{[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11109568.png)
![{(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B11109574.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109583.png)
![3-[4-(Dimethylamino)phenyl]-1,5-di(naphthalen-2-yl)pentane-1,5-dione](/img/structure/B11109584.png)
![methyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalaninate](/img/structure/B11109588.png)
![1-{3-Amino-2-[(4-chlorophenyl)carbonyl]-6-methylthieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B11109598.png)

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11109609.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11109613.png)
![3,4-dimethoxy-N-(6-{(2E)-2-[(4-methylcyclohex-3-en-1-yl)methylidene]hydrazinyl}-6-oxohexyl)benzamide](/img/structure/B11109626.png)
![(2E,5E)-2-[(2Z)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109636.png)
